molecular formula C13H14N4 B2632393 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 891467-58-6

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2632393
CAS No.: 891467-58-6
M. Wt: 226.283
InChI Key: LXIQGBYRPHTIQX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrazole and benzimidazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both pyrazole and benzimidazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable benzimidazole derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Shares the pyrazole moiety but lacks the benzimidazole ring.

    1-Methylbenzimidazole: Contains the benzimidazole ring but lacks the pyrazole moiety.

    Pyrazolo[1,5-a]pyrimidines: Similar in structure but with a fused ring system.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of pyrazole and benzimidazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-8-10(2)17(15-9)13-14-11-6-4-5-7-12(11)16(13)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQGBYRPHTIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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